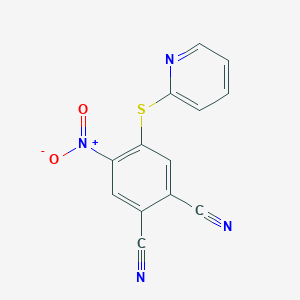![molecular formula C31H33N5O4S B15004503 1-Benzyl-4-{5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitrophenyl}piperazine](/img/structure/B15004503.png)
1-Benzyl-4-{5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitrophenyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with benzyl and nitrophenyl groups, as well as a naphthalene-2-sulfonyl group
Preparation Methods
The synthesis of 1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with benzyl, nitrophenyl, and naphthalene-2-sulfonyl groups. Common synthetic routes include:
Reductive Amination: This method involves the reaction of a nitrophenyl-substituted piperazine with benzyl chloride in the presence of a reducing agent such as sodium cyanoborohydride.
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts can also be employed to form the piperazine ring.
Chemical Reactions Analysis
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl and naphthalene-2-sulfonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with antimicrobial, antifungal, and anticancer properties.
Biological Studies: Its derivatives can be used to study the interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and nitrophenyl groups may enhance its binding affinity to these targets, while the naphthalene-2-sulfonyl group may contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives with various substitutions. For example:
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: This compound has similar structural features and is used in antimicrobial research.
3-(4-ARYLPIPERAZIN-1-YL)CINNOLINES: These compounds are synthesized for their potential antifungal and antitumor activities.
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C31H33N5O4S |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
1-benzyl-4-[5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-nitrophenyl]piperazine |
InChI |
InChI=1S/C31H33N5O4S/c37-36(38)30-13-11-28(23-31(30)34-16-14-32(15-17-34)24-25-6-2-1-3-7-25)33-18-20-35(21-19-33)41(39,40)29-12-10-26-8-4-5-9-27(26)22-29/h1-13,22-23H,14-21,24H2 |
InChI Key |
UHLRSCJVZPJEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-diethoxy-4-(4-methoxy-2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15004423.png)
![1-Benzyl-4-[(2,5-dimethyl-3-thienyl)sulfonyl]piperazine](/img/structure/B15004429.png)
![1-benzyl-5'-(3-chlorophenyl)-3'-[2-(methylsulfanyl)ethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B15004437.png)

![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide](/img/structure/B15004445.png)

![5-(1-adamantyl)-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B15004453.png)

![N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-(3-chlorophenyl)urea](/img/structure/B15004477.png)
![Ethyl 4-({[1-methyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B15004490.png)
![3-cyclohexyl-N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]propanamide](/img/structure/B15004497.png)
![methyl 4-(diethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B15004506.png)
![Ethyl 2-[({2,4-dimethyl-3-[(methylsulfonyl)amino]phenyl}sulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15004508.png)
![4-(furan-2-ylcarbonyl)-3-[(4-methylphenyl)amino]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15004515.png)
